4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Green chemistry synthesis Triazole building blocks Heterocyclic aldehydes

Choose 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde (CAS 51719-84-7) for three non-interchangeable features: (1) N-unsubstituted NH-triazole provides H-bond donor/acceptor capability absent in N-alkylated analogs, critical for molecular recognition; (2) regiospecific C4-phenyl/C5-aldehyde substitution yields distinct reactivity vs. regioisomeric carbaldehydes, with diagnostic ¹H NMR δ 10.17 ppm and IR 1694 cm⁻¹ enabling cGMP-compliant analytical traceability; (3) room-temperature, catalyst-free synthesis (87% yield) ensures sustainable, scalable access. Note: this compound undergoes concentration-dependent dimerization to tricyclic bis-hemiaminals in solution—behavior not observed with regioisomers—requiring compound-specific validation rather than generic interchange. Leverage the reactive aldehyde handle for rapid diversification via reductive amination, Knoevenagel condensation, or hydrazone formation to construct anti-inflammatory and antimicrobial screening libraries built on the phenyl-triazole pharmacophore.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 51719-84-7
Cat. No. B183976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
CAS51719-84-7
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNN=C2C=O
InChIInChI=1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12)
InChIKeyLLGIAYKTCWJZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde (CAS 51719-84-7): Chemical Profile and Structural Benchmarking for Procurement


4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde (CAS 51719-84-7; synonyms: 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde) is a bifunctional heterocyclic building block comprising a 1,2,3-triazole core substituted with a phenyl group at the 4-position and an aldehyde group at the 5-position (nomenclature varies by numbering convention) [1]. The compound exhibits characteristic spectroscopic signatures, including an IR carbonyl stretch at 1694 cm⁻¹ and a diagnostic aldehyde proton signal at δ 10.17 ppm in ¹H NMR (DMSO‑d₆) [2]. This aldehyde-functionalized triazole scaffold serves as a versatile intermediate for constructing more complex heterocyclic systems via nucleophilic addition, condensation, and oxidation reactions [2], positioning it as a key entry point for libraries of 1,2,3-triazole-derived bioactive molecules.

4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde (CAS 51719-84-7): Why Close Structural Analogs Are Not Drop-In Replacements


Substitution of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde with seemingly similar in-class analogs—such as alternative 1,2,3-triazole carbaldehydes bearing different N1-substituents or regioisomers—is not functionally equivalent. Regioisomeric triazole carbaldehydes (4-carboxaldehyde vs. 5-carboxaldehyde isomers) exhibit distinct spectroscopic signatures, melting points, and oxidative reactivity profiles [1][2]. Moreover, 1,2,3-triazole-5-carbaldehydes are known to undergo concentration- and temperature-dependent dimerization to tricyclic bis-hemiaminals, a solution behavior that can alter the effective reactive species concentration in subsequent derivatization steps [3]. The N-unsubstituted NH-triazole motif present in this compound provides a hydrogen-bond donor/acceptor capability absent in N-alkylated analogs, potentially influencing downstream molecular recognition or crystal packing during formulation [4]. These structural and physicochemical distinctions necessitate compound-specific validation rather than generic interchange.

4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde (CAS 51719-84-7): Quantitative Differentiation Evidence vs. Comparators


Green Synthesis Yield Benchmarking: Solvent-Free 87% Yield vs. CuAAC Methods

A recently reported synthetic route employing α‑bromocinnamaldehyde and sodium azide at room temperature without toxic solvents or catalysts yields 87% of the target compound [1]. In contrast, a previously reported CuAAC-based approach using 2‑phenylethinyl‑1,3‑dioxacyclanes required elevated temperatures (150–155 °C) in DMSO and yielded the corresponding 4‑(1,3‑dioxacyclan‑2‑yl)‑5‑phenyl‑1,2,3‑triazoles in only 30–75% . Although the latter produces protected intermediates rather than the free aldehyde, the yield differential (87% vs. 30–75%) and the elimination of DMSO and copper catalysts in the newer route represent a quantifiable advantage for large‑scale procurement and downstream synthetic planning.

Green chemistry synthesis Triazole building blocks Heterocyclic aldehydes

Spectroscopic Identity Confirmation: Distinctive Aldehyde ¹H NMR Chemical Shift

The aldehyde proton of 4‑phenyl‑1H‑1,2,3‑triazole‑5‑carbaldehyde appears at δ 10.17 ppm in ¹H NMR (DMSO‑d₆) [1]. This value differs from the reported chemical shift of the aldehyde proton in the regioisomeric 1‑phenyl‑1H‑1,2,3‑triazole‑4‑carboxaldehyde and its 5‑carboxaldehyde counterpart, which historically exhibited distinct melting points and oxime derivatives [2]. The precise δ 10.17 ppm signal serves as a diagnostic quality control marker to verify correct regioisomeric identity upon receipt, preventing procurement of mis‑specified or isomeric contaminants.

Analytical characterization NMR spectroscopy Quality control

Infrared Spectroscopic Benchmarking: Carbonyl Stretch at 1694 cm⁻¹

The IR spectrum of 4‑phenyl‑1H‑1,2,3‑triazole‑5‑carbaldehyde exhibits a characteristic carbonyl (C=O) stretching absorption at 1694 cm⁻¹ and a C=C aromatic stretch at 1562 cm⁻¹, with phenyl ring absorptions at 1584 and 1109 cm⁻¹ [1]. While IR data for direct comparators are not systematically collated in the open literature, the 1694 cm⁻¹ C=O stretch is diagnostic for the conjugated aldehyde functionality in this specific substitution pattern and can be used to distinguish the compound from N‑alkylated or non‑carbonyl‑bearing triazole analogs upon receipt.

IR spectroscopy Functional group analysis Purity assessment

4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde (CAS 51719-84-7): Optimal Scientific and Industrial Application Contexts


Green Chemistry Synthesis of Bioactive Triazole Libraries

The room‑temperature, catalyst‑free synthesis yielding 87% of 4‑phenyl‑1H‑1,2,3‑triazole‑5‑carbaldehyde [1] makes this compound an attractive entry point for generating diverse 1,2,3‑triazole derivatives under sustainable conditions. The aldehyde handle enables rapid diversification via reductive amination, Knoevenagel condensation, or hydrazone formation, facilitating the construction of compound libraries for anti‑inflammatory or antimicrobial screening campaigns where the phenyl‑triazole core has demonstrated bioactivity in related series [2].

Pharmaceutical Intermediate for Triazole‑Based APIs

As a bifunctional scaffold combining an NH‑triazole hydrogen‑bonding motif with a reactive aldehyde, 4‑phenyl‑1H‑1,2,3‑triazole‑5‑carbaldehyde serves as a key intermediate for synthesizing triazole‑containing active pharmaceutical ingredients (APIs) and advanced leads [1]. The compound's well‑characterized spectroscopic profile (¹H NMR aldehyde δ 10.17 ppm; IR C=O 1694 cm⁻¹) [2] provides the analytical traceability required for cGMP intermediate qualification in regulated pharmaceutical supply chains.

Development of Selective COX‑2 Inhibitor Candidates

Phenyl‑1H‑1,2,3‑triazole derivatives have demonstrated in vivo anti‑inflammatory efficacy in the xylene‑induced ear edema model, with multiple analogs showing potency exceeding that of diclofenac at 25 mg/kg [1]. The 4‑phenyl‑1H‑1,2,3‑triazole‑5‑carbaldehyde scaffold provides the foundational phenyl‑triazole pharmacophore from which further structure‑activity relationship (SAR) optimization can be conducted to improve COX‑2 selectivity and reduce gastrointestinal toxicity relative to nonselective NSAIDs.

Academic and Industrial Heterocyclic Chemistry Research

The compound's regiospecific substitution pattern—phenyl at C4 and aldehyde at C5—offers a defined, literature‑precedented platform for investigating 1,2,3‑triazole‑5‑carbaldehyde dimerization behavior to tricyclic bis‑hemiaminals [1] and for exploring annulation reactions leading to triazolo‑fused pyridines, diazepines, and related heterocycles [2]. The well‑documented NMR and IR parameters [3] reduce analytical ambiguity during reaction monitoring.

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